Ginsenoside Rf
CAS No.: 52286-58-5
Cat. No.: VC21344991
Molecular Formula: C42H72O14
Molecular Weight: 801.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 52286-58-5 |
---|---|
Molecular Formula | C42H72O14 |
Molecular Weight | 801.0 g/mol |
IUPAC Name | 2-[2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-37-34(32(50)30(48)25(19-44)55-37)56-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3 |
Standard InChI Key | UZIOUZHBUYLDHW-UHFFFAOYSA-N |
Isomeric SMILES | CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O)C |
SMILES | CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C |
Canonical SMILES | CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C |
Melting Point | 197 - 198 °C |
Structural Elucidation and Physicochemical Properties
Ginsenoside Rf (C₄₂H₇₂O₁₄) belongs to the dammarane triterpenoid family, characterized by a tetracyclic skeleton hydroxylated at C-3, C-6, C-12, and C-20 positions . Unlike bisdesmosidic saponins such as ginsenoside Re, Rf is monodesmosidic, with a single β-D-glucopyranose moiety attached to the C-20 hydroxyl group and an α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose chain at C-6 . The double bond between C-24 and C-25 contributes to its stereochemical uniqueness, influencing bioactivity and metabolic fate .
Table 1: Physicochemical Properties of Ginsenoside Rf Compared to Related Saponins
Property | Ginsenoside Rf | Ginsenoside Re | Ginsenoside Rg2 | 20-Gluco-Rf |
---|---|---|---|---|
Melting Point (°C) | 180–181 | 186–187 | 191–192 | 204–205 |
[α]D (c = 0.5, MeOH) | +13.80° | –1.80° | –3.84° | +64.00° |
IR Peaks (cm⁻¹) | 3360, 2924 | 3359, 2929 | 3391, 2930 | 3360, 2930 |
Crystallinity | White powder | Colorless powder | Colorless powder | White powder |
Nuclear magnetic resonance (NMR) analyses reveal distinct proton environments for Rf. Key signals include H-24 and H-25 resonances at δ 5.28 and 5.42 ppm, confirming the trans-diaxial orientation of the C-24–C-25 double bond . The absence of a rhamnose moiety at C-6 differentiates Rf from Re, while its monodesmosidic nature contrasts with 20-gluco-Rf .
Biosynthesis and Natural Distribution
Ginsenoside Rf is biosynthesized in Panax ginseng roots, with its concentration influenced by plant age, cultivation methods, and environmental stressors . The Rf/F11 ratio (where F11 is exclusive to American ginseng) serves as a taxonomic marker, with Rf levels peaking in six-year-old plants . Unlike ginsenosides Re and Rg1, which are partial agonists of glucocorticoid receptors, Rf’s bioactivity is linked to its unique glycosylation pattern and hydrophobic aglycone .
Pharmacokinetics and Biotransformation
In vivo studies on Rf’s pharmacokinetics remain limited, but in vitro models suggest rapid metabolism via deglycosylation. Intestinal microbiota hydrolyze Rf into secondary metabolites such as Rh1 and protopanaxatriol (PPT), enhancing bioavailability . A Cordyceps sinensis-mediated biocatalytic system achieves 88.03% conversion of Rf into 25-OH-(20S)-Rf, a hydrated derivative with superior anti-inflammatory activity . This hydration eliminates the C-24–C-25 double bond, altering the compound’s stereoelectronic profile and receptor affinity .
Pharmacological Effects
Anti-Inflammatory Activity
25-OH-(20S)-Rf, derived from Rf, inhibits lipopolysaccharide-induced macrophage activation by suppressing NF-κB and MAPK pathways . Comparative studies show a 2.3-fold increase in IL-10 production and a 57% reduction in TNF-α levels compared to native Rf .
Analytical Methods for Detection and Quantification
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are gold standards for Rf identification . Reverse-phase HPLC with UV detection (λ = 203 nm) achieves a limit of quantification (LOQ) of 0.05 μg/mL, enabling precise quantification in plant extracts and biological matrices .
Table 2: Key NMR Assignments for Ginsenoside Rf (500 MHz, CD₃OD)
Proton | δ (ppm) | Multiplicity | J (Hz) | Correlation (HSQC/HMBC) |
---|---|---|---|---|
H-1 | 0.95, 1.62 | m | – | C-3, C-10 |
H-24 | 5.28 | d | 6.4 | C-25, C-26 |
H-25 | 5.42 | d | 6.4 | C-24, C-27 |
H-1' | 4.87 (Glc) | d | 7.8 | C-6 |
Bioconversion and Derivative Synthesis
Cordyceps sinensis catalyzes the regiospecific hydration of Rf’s C-24–C-25 double bond, yielding 25-OH-(20S)-Rf without side reactions . Time-course experiments indicate maximal conversion (88.03%) after six days, highlighting the system’s efficiency . This derivative’s enhanced anti-inflammatory effects underscore the importance of C-25 hydroxylation in modulating bioactivity .
Comparative Analysis with Related Ginsenosides
Rf’s monodesmosidic structure confers greater membrane permeability than bisdesmosidic Re, but reduced solubility . Unlike Re, which acts as a glucocorticoid receptor partial agonist, Rf shows negligible receptor binding, directing its effects toward inflammatory mediators .
Future Perspectives
Despite promising preclinical data, clinical trials evaluating Rf’s safety and efficacy are lacking. Future research should prioritize:
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Pharmacodynamic Studies: Elucidating dose-response relationships in vivo.
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Delivery Systems: Nanocarriers to enhance Rf’s bioavailability.
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Synthetic Biology: Engineering microbial platforms for scalable Rf production.
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